6-Diazo-5-oxo-norleucine

Glutaminase inhibition Enzyme kinetics Irreversible antagonism

Procure 6-Diazo-5-oxo-norleucine (DON), the gold-standard irreversible glutamine antagonist. Unlike reversible allosteric inhibitors (CB-839, BPTES), DON covalently alkylates catalytic serine residues, completely shutting down glutamine-dependent nucleotide biosynthesis, TCA cycle and hexosamine pathways. This distinct phenotype is non-negotiable for replicating foundational research and is critical for synthesis of next-generation tumor-targeted prodrugs. Accept no selective substitutes.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
CAS No. 764-17-0
Cat. No. B1614673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Diazo-5-oxo-norleucine
CAS764-17-0
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESC(CC(=O)C=[N+]=[N-])C(C(=O)O)N
InChIInChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)
InChIKeyYCWQAMGASJSUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Diazo-5-oxo-norleucine (DON) CAS 764-17-0: A Broad-Spectrum, Irreversible Glutamine Antagonist for Metabolic Research & Oncology


6-Diazo-5-oxo-norleucine (DON), CAS 764-17-0, is a naturally occurring diazo analog of L-glutamine, originally isolated from Streptomyces species. It functions as a broad-spectrum, irreversible antagonist of multiple glutamine-utilizing enzymes, including kidney-type glutaminase (KGA) and various amidotransferases [1]. DON's primary mechanism involves covalent alkylation of catalytic serine residues within the active sites of these enzymes, leading to potent, time-dependent, and non-reversible inhibition [2]. This irreversible mechanism distinguishes DON from reversible, allosteric glutaminase inhibitors, making it a powerful, albeit non-selective, tool compound for acutely disrupting cellular glutamine metabolism in research settings.

Why 6-Diazo-5-oxo-norleucine (DON) Cannot Be Simply Substituted with Other Glutaminase Inhibitors


The experimental and therapeutic outcomes observed with 6-Diazo-5-oxo-norleucine (DON) are fundamentally tied to its unique, broad-spectrum, and irreversible mechanism of action. Unlike selective, reversible allosteric inhibitors such as CB-839 (Telaglenastat) or BPTES, DON does not discriminate between GLS1 isozymes or even other glutamine-dependent amidotransferases [1]. This results in a distinct and profound metabolic blockade across multiple pathways—including de novo purine and pyrimidine biosynthesis, and hexosamine production—that is not replicated by isoform-selective inhibitors [2]. Consequently, substituting DON with a GLS1-selective inhibitor will produce a fundamentally different biological effect and cannot serve as a direct, predictable comparator. For researchers aiming to reproduce or build upon decades of foundational work involving broad glutamine antagonism, the procurement of authentic DON is non-negotiable.

Quantitative Differentiation Evidence for 6-Diazo-5-oxo-norleucine (DON) Against Alternative Glutamine Antagonists


Mechanism of Enzyme Inhibition: Irreversible vs. Reversible Binding Kinetics

DON acts as an irreversible, covalent inhibitor of its target enzymes, including glutaminase, whereas alternative, more recent GLS1 inhibitors such as BPTES and CB-839 function through reversible, allosteric mechanisms [1]. The time-dependent and non-reversible inhibition by DON is a well-established biochemical property, while allosteric inhibitors exhibit reversible binding kinetics [2].

Glutaminase inhibition Enzyme kinetics Irreversible antagonism

Target Enzyme Selectivity: Broad-Spectrum Glutaminase Inhibition vs. GLS1 Selectivity

DON is a non-selective inhibitor of glutaminase, showing activity against the kidney-type (KGA) isozyme with an IC50 of approximately 1 µM, but also potently inhibiting other glutamine-dependent enzymes . In contrast, the clinical-stage inhibitor CB-839 (Telaglenastat) is highly selective for the GLS1 splice variants KGA and GAC (IC50 ~24-29 nM) and exhibits negligible activity against GLS2 (IC50 > 1,000 nM) .

Enzyme selectivity GLS1 GLS2 KGA GAC

Direct Comparison of Anticancer Efficacy: DON Prodrugs vs. Parent DON in Medulloblastoma

In MYC-driven medulloblastoma models, the DON prodrug JHU-395, designed for enhanced cell penetration, demonstrates significantly greater potency than the parent DON compound. In the D283MED cell line, the IC50 for DON is 20 µM, while the IC50 for the JHU-395 prodrug is 1 µM, representing a 20-fold improvement in potency in vitro [1]. Similarly, the orally bioavailable prodrug JHU-083 was shown to deliver micromolar concentrations of DON to the mouse brain, a feat not achievable with the parent compound due to its poor oral bioavailability and instability [2].

Medulloblastoma Prodrug JHU-083 JHU-395 Anticancer

Clinical Toxicity Profile: A Legacy of Dose-Limiting GI Toxicity

In a Phase II clinical trial of 23 patients with advanced colorectal carcinoma, DON treatment resulted in significant dose-limiting toxicity, primarily nausea and vomiting. 48% of patients originally entered on the study withdrew because of vomiting, which was deemed the dose-limiting toxicity [1]. This contrasts sharply with the toxicity profiles of later-generation, more selective glutaminase inhibitors like CB-839, which have demonstrated improved tolerability in clinical trials [2].

Clinical trial Toxicity Phase II Colorectal carcinoma Adverse events

Targeted Research Applications for 6-Diazo-5-oxo-norleucine (DON) Driven by Quantitative Evidence


In Vitro Studies Requiring Complete and Irreversible Blockade of Glutamine Metabolism

DON is the gold-standard tool compound for cell culture experiments that require the complete, irreversible shutdown of glutamine-dependent pathways. Unlike reversible inhibitors, DON's covalent mechanism ensures sustained enzyme inactivation, making it ideal for acute metabolic flux analyses, studies on de novo nucleotide synthesis inhibition [1], and investigations into the mechanisms of glutamine addiction in cancer cells. Its broad spectrum of activity, inhibiting multiple amidotransferases beyond just glutaminase, provides a unique phenotype that cannot be recapitulated by selective GLS1 inhibitors [2].

Development and Validation of Tumor-Targeted Prodrugs

The primary industrial and translational application for DON is as the active warhead for the next generation of tumor-targeted prodrugs. Due to its established GI toxicity and poor oral bioavailability, DON itself is not suitable for systemic administration. However, its potent anticancer activity makes it an ideal candidate for incorporation into prodrug formulations (e.g., JHU-083, JHU-395) designed to be activated selectively within the tumor microenvironment or in the CNS [1]. Procurement of high-purity DON is therefore a critical step in the synthesis, characterization, and preclinical validation of novel prodrug candidates.

Metabolic Research Focused on Purine and Pyrimidine Biosynthesis

Recent evidence demonstrates that despite being classified as a glutaminase inhibitor, DON's primary metabolic effect in certain cancer models is the inhibition of glutamine-derived nitrogen incorporation into purines, rather than a disruption of the TCA cycle [1]. This makes DON a specialized tool for researchers focused on the intersection of glutamine metabolism and nucleotide biosynthesis. Procurement of DON is essential for studies aiming to validate this specific mechanism or to screen for cancer subtypes (e.g., relapsed SCLC) that exhibit enhanced sensitivity to purine biosynthesis inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Diazo-5-oxo-norleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.